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Introduction

The Mediator Complex Subunit 27 (MED27) is a critical component of the Mediator complex, a

multiprotein assembly that acts as a transcriptional coactivator.[1][2][3] The Mediator complex

serves as a crucial bridge, conveying regulatory information from gene-specific transcription

factors to the RNA polymerase II machinery, thereby playing a fundamental role in the initiation

of transcription for nearly all protein-coding genes.[3][4][5]

Recent research has underscored the indispensable role of MED27 in various biological

processes, most notably in neurodevelopment.[4][6][7] Loss-of-function variants in the MED27

gene have been linked to autosomal recessive neurodevelopmental disorders characterized by

global developmental delay, intellectual disability, dystonia, and cerebellar atrophy.[4][8][9]

Furthermore, MED27 has been implicated in cancer progression and metastasis.[10]

The advent of CRISPR-Cas9 technology provides an unprecedented opportunity for

researchers and drug development professionals to precisely investigate the function of

MED27.[11][12] By creating targeted knockouts, specific mutations, or transcriptional

modifications, CRISPR-Cas9 enables the elucidation of MED27-dependent signaling pathways,

the development of accurate disease models, and the screening for potential therapeutic

interventions.[12][13] These application notes provide detailed protocols for the CRISPR-Cas9-

mediated editing of the MED27 gene, from initial guide RNA design to downstream validation.
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Effective gene editing begins with the design of potent single guide RNAs (sgRNAs) and an

understanding of expected editing efficiencies based on the chosen delivery method.

Table 1: Validated and Proposed sgRNA Sequences for Human MED27

Target Exon
sgRNA Sequence
(5' - 3')

PAM Source

Exon 3
GCTGGAGGAAAAG

CTGGTGA
TGG

Zhang Lab, Broad

Institute[14]

Exon 4
GACAGAACATTCGT

CACCGG
GGG

Zhang Lab, Broad

Institute[14]

Exon 5
GTCATCGTCCTCCG

CATCGG
GGG

Zhang Lab, Broad

Institute[14]

Exon 6
GATCTACACCATCG

ACCGCA
GGG

Zhang Lab, Broad

Institute[14]

Table 2: Representative CRISPR-Cas9 Editing Efficiencies by Delivery Method
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Delivery Method System Type
Typical On-Target
Editing Efficiency
(%)

Key
Considerations

Plasmid Transfection In Vitro (Cell Lines) 5 - 40%

Cost-effective;

potential for off-target

effects with sustained

Cas9 expression.[15]

Ribonucleoprotein

(RNP) Electroporation

In Vitro (Cell Lines,

Primary Cells)
30 - 80%

Reduced off-target

effects due to

transient Cas9

presence; requires

specialized

equipment.[16]

Lentiviral Transduction In Vitro / In Vivo 20 - 90%

Suitable for hard-to-

transfect cells and

stable knockouts; risk

of insertional

mutagenesis.[16]

Adeno-Associated

Virus (AAV)
In Vivo

9 - 59% (tissue

dependent)

Low immunogenicity,

effective for in vivo

delivery to tissues like

the brain and muscle;

limited packaging

capacity.[17]

Microinjection
In Vivo (Zebrafish,

Mouse Embryos)
>70% (in founders)

High efficiency in

generating knockout

models; technically

demanding.[4][18]
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Visualizing the experimental process and the gene's biological context is essential for planning

and interpretation.

sgRNA Design
(Targeting MED27 Exons)

sgRNA Synthesis
& Cas9 Preparation

Vector Construction
(Plasmid, Viral) or RNP formation

Delivery to Cells/Embryos
(Transfection, Electroporation, Injection)

Genomic DNA
Extraction

PCR Amplification
of Target Locus

Mutation Detection
(Sequencing, T7E1 Assay)

Functional Analysis
(Western Blot, qPCR, Phenotype)

Click to download full resolution via product page

CRISPR-Cas9 workflow for MED27 gene editing.
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MED27's role in transcription and impact of CRISPR-mediated knockout.

Detailed Experimental Protocols
These protocols are generalized and should be optimized for specific cell types or model

organisms.

Protocol 1: sgRNA Design and Preparation
This protocol outlines the steps for designing and preparing sgRNAs to target MED27.

Target Selection:
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Obtain the genomic sequence of the MED27 gene from a database like NCBI Gene or

Ensembl.

Identify target regions within coding exons, preferably in the 5' region of the gene, to

maximize the chance of creating a loss-of-function mutation (e.g., frameshift indel).[4][13]

sgRNA Design:

Use online design tools like GenScript's gRNA design tool, CRISPOR, or CHOPCHOP to

identify potential 20-nucleotide sgRNA sequences.[14][19]

Select sgRNAs that are immediately upstream of a Protospacer Adjacent Motif (PAM)

sequence (e.g., NGG for Streptococcus pyogenes Cas9).[20]

Prioritize sgRNAs with high on-target scores and low off-target scores to ensure specificity

and efficiency.[15]

sgRNA Synthesis:

Option A (Plasmid Expression): Synthesize DNA oligonucleotides encoding the chosen

sgRNA sequence and clone them into an appropriate sgRNA expression vector (e.g.,

pX330). This method is cost-effective for stable cell line generation.[19]

Option B (In Vitro Transcription - IVT): Generate a DNA template containing a T7 promoter

followed by the sgRNA sequence. Use a T7 transcription kit to synthesize the sgRNA.[4]

[19] This method is common for microinjection into embryos.

Option C (Synthetic sgRNA): Order chemically synthesized, modified sgRNAs. This

provides high purity and activity and is ideal for RNP delivery.[19]

Protocol 2: CRISPR-Cas9 Delivery into Mammalian Cells
(RNP Electroporation)
This protocol is optimized for high efficiency and low off-target effects in cell culture.

Cell Preparation:
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Culture the target cells (e.g., HEK293T, iPSCs) under standard conditions to ~70-80%

confluency.

On the day of electroporation, harvest cells and resuspend a sufficient number (e.g.,

2x10^5 to 1x10^6 cells) in a compatible electroporation buffer.

RNP Complex Formation:

In a sterile tube, combine purified Cas9 nuclease (e.g., S.p. HiFi Cas9 Nuclease) with the

synthetic or IVT-transcribed MED27-targeting sgRNA at a molar ratio of approximately

1:1.2.

Incubate at room temperature for 10-20 minutes to allow the RNP complex to form.

Electroporation:

Gently mix the resuspended cells with the pre-formed RNP complex.

Transfer the mixture to an electroporation cuvette.

Use a nucleofection device (e.g., Amaxa Nucleofector, Neon Transfection System) with a

pre-optimized program for the specific cell type.

Post-Electroporation Culture:

Immediately after electroporation, transfer the cells to a culture plate containing pre-

warmed complete media.

Incubate for 48-72 hours to allow for gene editing to occur.

Protocol 3: Validation of MED27 Gene Editing
This protocol describes how to confirm successful gene editing at the genomic and protein

levels.

Genomic DNA Extraction:

After 48-72 hours, harvest a portion of the edited cell population.
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Extract genomic DNA using a commercial kit according to the manufacturer's instructions.

PCR Amplification:

Design PCR primers to amplify a 400-800 bp region surrounding the sgRNA target site in

the MED27 gene.

Mutation Detection (T7 Endonuclease I Assay):

This assay detects heteroduplex DNA formed between wild-type and edited alleles.

Denature the PCR product by heating to 95°C and then re-anneal by slowly cooling to

room temperature, allowing heteroduplexes to form.

Treat the re-annealed DNA with T7 Endonuclease I, which cleaves at mismatched sites.

Analyze the digested products via agarose gel electrophoresis. The presence of cleaved

fragments in the edited sample (but not the control) indicates successful editing.[21]

Sequencing Confirmation:

For precise confirmation, purify the PCR product and send it for Sanger sequencing.

Analyze the sequencing chromatogram for the presence of mixed peaks downstream of

the cut site, which is indicative of insertions and/or deletions (indels).

For clonal populations, sequencing will reveal the specific mutation in the clone.

Confirmation of Protein Knockout (Western Blot):

Lyse the remaining portion of the edited cell population and a control population.

Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with a primary antibody specific for the MED27 protein.

Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
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A significant reduction or complete absence of the MED27 band in the edited sample

compared to the control confirms successful protein knockout.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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